molecular formula C10H10S2 B13604081 2-(1-Benzothiophen-2-yl)ethane-1-thiol CAS No. 30930-99-5

2-(1-Benzothiophen-2-yl)ethane-1-thiol

Cat. No.: B13604081
CAS No.: 30930-99-5
M. Wt: 194.3 g/mol
InChI Key: IQIINSBGPPUSDN-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)ethane-1-thiol is a sulfur-containing organic compound characterized by a benzothiophene core linked to an ethane-thiol chain. The benzothiophene moiety consists of a fused benzene and thiophene ring system, conferring aromaticity and electronic properties distinct from simple thiophenes or benzene derivatives. The thiol (-SH) group at the terminal ethane position enhances reactivity, enabling applications in coordination chemistry, catalysis, and pharmaceutical synthesis.

Properties

CAS No.

30930-99-5

Molecular Formula

C10H10S2

Molecular Weight

194.3 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)ethanethiol

InChI

InChI=1S/C10H10S2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2

InChI Key

IQIINSBGPPUSDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-yl)ethane-1-thiol typically involves the reaction of benzothiophene with ethane-1-thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the ethane-1-thiol, followed by nucleophilic substitution on the benzothiophene ring.

Industrial Production Methods

Industrial production methods for 2-(1-Benzothiophen-2-yl)ethane-1-thiol may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-yl)ethane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(1-Benzothiophen-2-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-yl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the benzothiophene ring may interact with hydrophobic pockets in target molecules, influencing their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiol-Containing Compounds

Compound Name Core Heterocycle Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) References
2-(1-Benzothiophen-2-yl)ethane-1-thiol Benzothiophene Ethane-thiol C₁₀H₁₀S₂ 194.3 (calculated)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazole Sulfanyl-ketone C₁₅H₁₁NOS₂ 301.4
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride Piperazine Methoxyphenyl, thiol C₁₃H₂₂Cl₂N₂OS 367.3
2-(But-3-en-1-yloxy)ethane-1-thiol Ether-thiol Butenyloxy C₆H₁₀OS 132.2

Key Observations :

  • Heterocyclic Core : The benzothiophene in the target compound provides π-conjugation and sulfur-based electronic effects distinct from benzothiazole (N,S-heterocycle) or piperazine (N-heterocycle) derivatives .
  • Functional Groups: The ethane-thiol chain enables nucleophilic reactivity, akin to the sulfanyl-ketone group in 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone, but with reduced steric hindrance .

Physicochemical Properties

  • Solubility: The thiol group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-thiolated benzothiophenes. However, benzothiazole derivatives (e.g., 2-(1,3-benzothiazol-2-yl)-1-phenylethanone) exhibit lower solubility due to aromatic ketone groups .
  • Thermal Stability : Benzothiophene-thiol derivatives are expected to decompose at higher temperatures (>200°C) compared to ether-thiols (e.g., 2-(But-3-en-1-yloxy)ethane-1-thiol), which may volatilize earlier due to weaker C-O bonds .

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